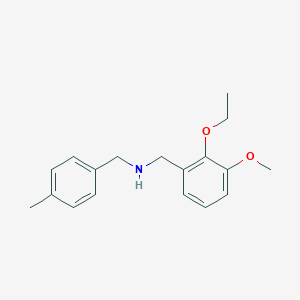![molecular formula C11H19NO B262768 N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propanamide and has a cyclohexenyl group attached to the nitrogen atom. In
Wirkmechanismus
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not well understood. However, studies have shown that this compound acts on the central nervous system and modulates the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is believed to be responsible for the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticonvulsant and analgesic effects in animal models. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug. However, more research is needed to understand the full extent of the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]propanamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that exhibit similar properties. However, the limitations of using this compound in lab experiments are its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide. One of the potential directions is the development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of this compound. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Furthermore, the synthesis of new derivatives of this compound could lead to the development of new drugs with improved properties.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide can be achieved through various methods. One of the commonly used methods is the reaction of 2-(1-cyclohexen-1-yl)ethanamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
LCZDSYHELOLIEQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CCCCC1 |
Kanonische SMILES |
CCC(=O)NCCC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)